6-Chloro-5-fluoro-1-(tetrahydrothiophen-3-yl)-1H-benzo[d][1,2,3]triazole
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Overview
Description
6-chloro-5-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a unique combination of chloro, fluoro, and thiolan groups attached to the benzotriazole core, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzotriazole Core: Starting from an appropriate aromatic precursor, the benzotriazole core can be synthesized through cyclization reactions.
Introduction of Chloro and Fluoro Groups: Halogenation reactions using reagents such as chlorine and fluorine sources can introduce the chloro and fluoro groups at specific positions on the benzotriazole ring.
Attachment of the Thiolan Group: The thiolan group can be introduced through nucleophilic substitution reactions, where a thiol-containing reagent reacts with a suitable leaving group on the benzotriazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the benzotriazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted benzotriazoles with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or UV stabilizers.
Mechanism of Action
The mechanism of action of 6-chloro-5-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may modulate biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-benzotriazole: Lacks the fluoro and thiolan groups, which may result in different chemical and biological properties.
6-fluoro-1H-benzotriazole: Lacks the chloro and thiolan groups, affecting its reactivity and applications.
1-(thiolan-3-yl)-1H-benzotriazole: Lacks the chloro and fluoro groups, which may influence its chemical behavior.
Uniqueness
6-chloro-5-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is unique due to the presence of all three functional groups (chloro, fluoro, and thiolan) on the benzotriazole core. This combination may impart distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9ClFN3S |
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Molecular Weight |
257.72 g/mol |
IUPAC Name |
6-chloro-5-fluoro-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H9ClFN3S/c11-7-3-10-9(4-8(7)12)13-14-15(10)6-1-2-16-5-6/h3-4,6H,1-2,5H2 |
InChI Key |
XFGQKUVJUOODNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1N2C3=CC(=C(C=C3N=N2)F)Cl |
Origin of Product |
United States |
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